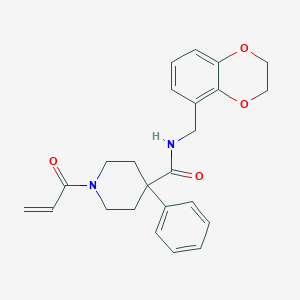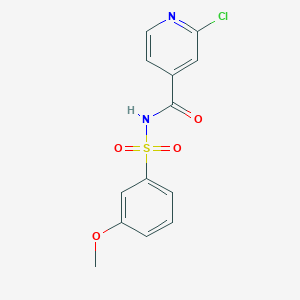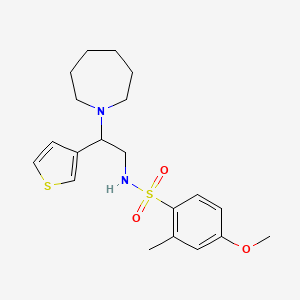![molecular formula C8H8N4O2 B2449772 Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1864014-92-5](/img/structure/B2449772.png)
Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazolo-pyrimidines . Triazolo-pyrimidines are known for their wide range of pharmacological activities such as antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
Triazolo-pyrimidines can be synthesized through a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of “Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The Dimroth rearrangement is one of the chemical reactions that can be involved in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” can be analyzed using IR spectrum, 1H NMR spectrum, and 13C NMR spectrum .Applications De Recherche Scientifique
Catalyst-Free Synthesis
The compound is used in the catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions . This method involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Anticancer Applications
The compound has been found to have significant anticancer properties . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized, and they showed potent antiproliferative activities against various human cancer cell lines .
Anti-Inflammatory Activity
The compound has been used in the development of derivatives with anti-inflammatory activity . Studies have shown that the incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to certain compounds could provide an unexpected improvement in their anti-inflammatory activity .
Antimicrobial Activity
The compound is known to have antimicrobial properties . Pyrimidine and its derivatives, including [1,2,4]triazolo[1,5-a]pyrimidine, have been proven to have antimicrobial activity .
Antioxidant Activity
The compound also exhibits antioxidant activity . Pyrimidine and its derivatives, including [1,2,4]triazolo[1,5-a]pyrimidine, have been proven to have antioxidant activity .
Antiviral Activity
The compound has been found to have antiviral properties . Pyrimidine and its derivatives, including [1,2,4]triazolo[1,5-a]pyrimidine, have been proven to have antiviral activity .
Neuroprotection
The compound has been studied for its neuroprotective effects . Research has been conducted to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
Applications in Material Sciences
The compound has various applications in the material sciences fields . The synthesis of heterocyclic compounds, including [1,2,4]triazolo[1,5-a]pyrimidine, holds enormous applications in medicinal and pharmaceutical chemistry .
Mécanisme D'action
Target of Action
Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds . These compounds are known for their diverse biological properties and have been found to interact with a variety of targets. They have been reported to possess herbicidal activity, and can act as antifungal, antitubercular, and antibacterial agents . They have also been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, calcium channel modulators, and can be used for the treatment of Alzheimer’s disease and insomnia .
Mode of Action
For instance, some compounds have been found to inhibit tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) .
Biochemical Pathways
Triazole-pyrimidine hybrid compounds have been reported to exhibit neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the synthesis of related compounds has been successfully performed under microwave conditions , suggesting that certain environmental factors such as temperature and pressure could potentially influence the synthesis and stability of these compounds.
Propriétés
IUPAC Name |
ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCMCXMNXAYXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=N2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)



![4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2449699.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2449700.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)
![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2449702.png)


![benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2449709.png)


